乙二醇壳聚糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

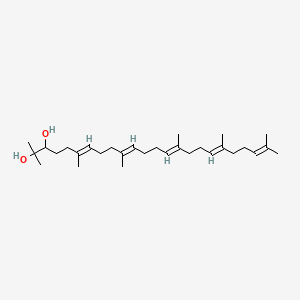

Glycol Chitosan (GC) is a derivative of chitosan that has hydrophilic ethylene glycol branches. It is water-soluble, biocompatible, and biodegradable . It has both hydrophobic segments for the encapsulation of various drugs and reactive functional groups for facile chemical modifications .

Synthesis Analysis

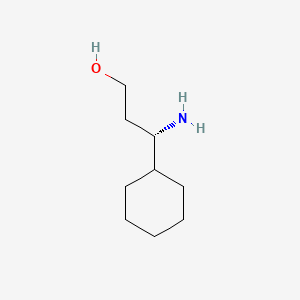

GC is a chitosan derivative conjugated with hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% . The reactive functional groups of GC such as amine and hydroxyl groups allow for easy chemical modification with various chemical compounds .Molecular Structure Analysis

The molecular structure of GC includes hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% .Chemical Reactions Analysis

GC and its derivatives have been extensively investigated as safe and effective drug delivery carriers because of their unique physiochemical and biological properties. The reactive functional groups such as the amine and hydroxyl groups on the GC backbone allow for easy chemical modification with various chemical compounds .Physical And Chemical Properties Analysis

GC is a chitosan derivative conjugated with hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% . The reactive functional groups of GC such as amine and hydroxyl groups allow for easy chemical modification with various chemical compounds .科学研究应用

Drug Delivery Systems

Glycol Chitosan (GC) and its derivatives are extensively investigated as safe and effective drug delivery carriers due to their unique physicochemical and biological properties. They have hydrophobic segments for encapsulating various drugs and reactive functional groups for facile chemical modifications, making them suitable for targeted drug delivery .

Water Purification

Chitosan-based hydrogels, including those derived from Glycol Chitosan, are noted for their potential in water treatment and purification. Their bioavailability, biocompatibility, biodegradability, environmental friendliness, high pollutants adsorption capacity, and water adsorption capacity make them excellent materials for removing contaminants from water .

Antibacterial Applications

In antibacterial applications, chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA. This makes Glycol Chitosan a promising natural preservative and agent against bacterial infections .

Non-cell Adhesive Material

Glycol Chitosan has been used as an ultralow cell adhesive material. Surfaces coated with chitosan inhibit the attachment of cells and facilitate spheroid formation, which is crucial in tissue engineering and regenerative medicine .

Biomedical Applications

Chitosan and its derivatives, including Glycol Chitosan, have practical applications in various biomedical fields such as pharmacy, medicine, biomedicine, dentistry, ophthalmology, cosmetology, hygiene, personal care, bio-imaging, and veterinary medicine due to their biocompatibility and non-toxicity .

Nanotechnology

Due to its ability to form hydrogels and its reactive functional groups, Glycol Chitosan is also used in nanotechnology applications. It can be used to create nanoparticles for drug delivery or as a component in the synthesis of nanocomposites with enhanced properties .

作用机制

Target of Action

Glycol Chitosan (GC) is a water-soluble chitosan derivative with hydrophilic ethylene glycol branches . It primarily targets pathogenic microorganisms, preventing their growth, sporulation, spore viability, and germination . It also targets cells for drug delivery . The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface .

Mode of Action

GC interacts with its targets through various mechanisms. For pathogenic microorganisms, it disrupts cell function and induces different defense responses in the host plant . In drug delivery, GC encapsulates various drugs within its hydrophobic segments and delivers them to target cells . The presence of hydrophilic ethylene glycol branches and reactive functional groups on the GC backbone allows for facile chemical modifications .

Biochemical Pathways

GC affects several biochemical pathways. It has been shown to synthesize chondrogenic markers (COL2A1 and ACAN), suggesting potential for tissue regeneration . Additionally, GC has been used to synthesize hydrogels that have shown potential in facilitating human biological processes like inflammation .

Pharmacokinetics

The pharmacokinetics of GC-based drug carriers have been studied. These carriers sufficiently accumulate in diseased tissues where there is leaky vasculature and poor lymphatic drainage . This passive tumor-homing based on enhanced permeability and retention (EPR) effects enhances the therapeutic efficacies of drugs while reducing their side effects .

Result of Action

The action of GC results in several molecular and cellular effects. It has been shown to effectively inhibit bacterial growth . In drug delivery, GC enhances the water solubility of sparingly soluble drugs , and in tissue engineering, it has been shown to enhance the synthesis and accumulation of collagen I, II, and aggrecan markers in encapsulated chondrocytes .

Action Environment

The action of GC can be influenced by environmental factors. For instance, the presence of ions can create a large osmotic swelling force that makes the hydrogel swell at a pH below the polymer pKa . Additionally, the solution must be sufficiently acidic to favor the reaction, resulting in protonation of the carbonyl compound and making the carbon more susceptible to nucleophilic attack .

安全和危害

未来方向

GC and its derivatives have been extensively investigated as safe and effective drug delivery carriers because of their unique physiochemical and biological properties . This review summarizes the recent advances of GC-based materials in cell surface labeling, multimodal tumor imaging, and encapsulation and delivery of drugs . Different strategies for GC modifications are also highlighted with the aim to shed light on how to endow GC and its derivatives with desirable properties for therapeutic purposes .

属性

| { "Design of the Synthesis Pathway": "Glycol Chitosan can be synthesized by the reaction between chitosan and ethylene oxide.", "Starting Materials": [ "Chitosan", "Ethylene oxide" ], "Reaction": [ "Chitosan is dissolved in acetic acid to form a solution.", "Ethylene oxide is added dropwise to the chitosan solution.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting Glycol Chitosan product is then purified by dialysis and dried." ] } | |

CAS 编号 |

123938-86-3 |

产品名称 |

Glycol Chitosan |

分子式 |

C24H47N3O16 |

分子量 |

633.645 |

IUPAC 名称 |

(3S,4S,6S)-5-amino-6-[(3R,4S,6S)-5-amino-6-[(3R,4S,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C24H47N3O16/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28/h10-24,28-35H,1-9,25-27H2/t10?,11?,12?,13?,14?,15?,16-,17+,18+,19+,20+,21+,22-,23+,24+/m1/s1 |

InChI 键 |

RKEUQJJGKWLRQI-PGHSOFRXSA-N |

SMILES |

C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O |

同义词 |

100D-VL; Amidan; Armour-Zen; BC 10; BC 10 (polysaccharide); Batch LO 7319CsU; Biochemica; Biochikol; Biochikol 020PC; Biopolymer L 112; C 3646; C 60M; CG 10; CG 110; CTA 1 Lactic Acid; CTA 4; Cerosan 5000; ChiSys; Chicol; Chiloclear; Chimarin; Chiros |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)

![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)